Mebutamate
Overview
Description
Mebutamate is a compound belonging to the carbamate class, known for its anxiolytic and sedative properties. It is used primarily for its calming effects and has antihypertensive properties. This compound is less potent than barbiturates like secobarbital but still effective in reducing anxiety and inducing sedation .
Mechanism of Action
Target of Action
Mebutamate, also known as Mebutamat, primarily targets the GABA A receptor in the central nervous system . This receptor plays a crucial role in inhibitory neurotransmission, which helps to reduce neuronal excitability throughout the nervous system .
Mode of Action
This compound acts via allosteric agonism of the GABA A receptor at the β-subreceptor . This is similar to the action of barbiturates. Allosteric agonism refers to the enhancement of the receptor’s response to its neurotransmitter (in this case, GABA) through the binding of the agonist (this compound) to a site different from the neurotransmitter’s binding site .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the response of the GABA A receptor, this compound increases the inhibitory effects of GABA neurotransmission. This leads to a decrease in neuronal excitability and results in the drug’s anxiolytic, sedative, and antihypertensive effects .
Pharmacokinetics
It is known that this compound is rapidly absorbed into the bloodstream after oral administration, reaching peak concentration between the first and second hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability. This is achieved through the enhancement of inhibitory GABA neurotransmission. The overall effects of this compound include anxiolysis (reduction of anxiety), sedation, and antihypertension (lowering of blood pressure) .
Biochemical Analysis
Biochemical Properties
Mebutamate is one of many GABAergic drugs which act via allosteric agonism of the GABA A receptor at the β-subreceptor similar to barbiturates . In contrast, benzodiazepines act at the α-subreceptor . As such, carbamates and barbiturates, including this compound, possess analgesic properties while the benzodiazepine class of drugs are strictly psychoactive .
Cellular Effects
This compound, due to its GABAergic activity, can influence various types of cells and cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its action on the GABA A receptor at the β-subreceptor . It acts via allosteric agonism, similar to barbiturates . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Preparation Methods
Mebutamate can be synthesized through a process involving the reaction of 2-methyl-2-sec-butyl-1,3-propanediol with phosgene, followed by treatment with ammonia to form the dicarbamate. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may vary slightly but generally follow similar synthetic routes to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Mebutamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into simpler carbamate compounds.
Substitution: Substitution reactions can occur at the carbamate groups, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Mebutamate has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving carbamate chemistry.
Biology: this compound is studied for its effects on the central nervous system and its potential use in treating anxiety and hypertension.
Medicine: It is used in clinical research to understand its pharmacokinetics and pharmacodynamics.
Industry: This compound is used in the development of new anxiolytic and sedative drugs.
Comparison with Similar Compounds
Mebutamate is similar to other carbamate compounds such as:
- Meprobamate
- Carisoprodol
- Felbamate
- Tybamate These compounds share similar mechanisms of action and pharmacological properties but differ in their potency and specific clinical uses. This compound is unique in its combination of anxiolytic, sedative, and antihypertensive effects, making it a versatile compound in both research and clinical settings .
Properties
IUPAC Name |
[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-4-7(2)10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEROTMJVBFSIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)(COC(=O)N)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023239 | |
Record name | Mebutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64-55-1 | |
Record name | Mebutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mebutamate [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mebutamate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06797 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mebutamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163921 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mebutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mebutamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEBUTAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H8F175RER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
77-79 | |
Record name | Mebutamate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06797 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of mebutamate?
A1: this compound primarily acts as a centrally acting antihypertensive agent. It lowers blood pressure by directly affecting the brain stem vasomotor centers. []
Q2: How does this compound differ from other hypotensive agents in its mechanism?
A2: Unlike many other antihypertensive drugs, this compound does not appear to exert its effect by blocking autonomic ganglia or modifying responses to epinephrine, acetylcholine, or serotonin. []
Q3: Does this compound affect cardiac output while lowering blood pressure?
A3: Studies suggest that this compound lowers blood pressure without significantly affecting cardiac output. []
Q4: Does this compound have any effect on peripheral blood vessels?
A4: While this compound's primary action is central, studies have shown it can directly increase blood flow in peripheral arteries, contributing to its hypotensive effect. []
Q5: Does this compound possess any local anesthetic properties?
A6: Studies comparing this compound to lidocaine showed that this compound does not possess local anesthetic properties. While lidocaine caused limb paralysis and sensory loss when infiltrated into the sciatic nerve, this compound did not produce these effects. []
Q6: How is this compound metabolized in the human body?
A7: Following absorption, this compound is metabolized into at least three identifiable urinary end-products: a small amount of unchanged drug, a hydroxylated derivative (2-methyl-2-(β-hydroxy-α-methylpropyl)-1,3-propanediol dicarbamate) representing the primary metabolite, and a glucuronide conjugate. []
Q7: How quickly is this compound absorbed after oral administration?
A8: this compound is rapidly absorbed into the bloodstream, achieving peak concentrations between one and two hours post-administration. []
Q8: In which patient population was this compound investigated for its antihypertensive properties?
A9: this compound was studied for its potential to treat hypertension in various patient groups, including those with mild to moderate essential hypertension [], geriatric patients with refractory hypertension [], and even mental health patients experiencing hypertension. []
Q9: Was this compound found to be effective as an antihypertensive agent in clinical trials?
A10: Clinical trials yielded mixed results regarding the antihypertensive efficacy of this compound. Some studies reported a reduction in blood pressure in patients with mild or moderate diastolic hypertension [], while others found it ineffective or no more effective than placebo. [, , ]
Q10: Were there any observed effects of this compound on the electroencephalographic (EEG) sleep profile?
A11: In a study involving healthy, non-insomniac males, this compound (600mg) was found to significantly alter the EEG sleep profile, notably suppressing REM sleep without causing rebound. It also led to increased stages 2 and 4 sleep patterns. []
Q11: Did this compound demonstrate any hypnotic properties in clinical evaluations?
A12: Clinical trials investigated the hypnotic efficacy of this compound, primarily in geriatric populations experiencing insomnia. Results suggested a potential hypnotic effect comparable to secobarbital at certain doses. []
Q12: What were the commonly reported side effects associated with this compound administration?
A13: Drowsiness was a frequently reported side effect of this compound, often leading to difficulty in reaching maximum recommended doses during clinical trials. [, , ]
Q13: How does the structure of this compound compare to that of meprobamate, and what are the implications for their activities?
A14: this compound and meprobamate share a similar propanediol dicarbamate core structure. The key difference lies in the alkyl substituent at the 2-position of the propanediol backbone. this compound has a sec-butyl group, while meprobamate has an n-propyl group. This seemingly minor structural variation results in significant differences in their pharmacological profiles. [, , ]
Q14: What analytical techniques have been employed to quantify this compound levels in biological samples?
A15: Gas chromatography (GC) has been widely used for the determination of this compound in plasma and urine samples. [, ]
Q15: Were there any alternative methods explored for enhancing the dissolution rate of this compound?
A16: Microcrystallization techniques, particularly the solvent-change method, were investigated to enhance the dissolution rate of this compound. These methods aimed to produce microcrystals with smaller particle sizes, potentially leading to improved bioavailability. []
Q16: Were there any studies on the potential interaction of this compound with drug-metabolizing enzymes?
A17: While the provided research doesn't directly address drug-metabolizing enzyme interactions, one study compared the potency of this compound and other dicarbamate drugs to phenobarbital in inducing hepatic cytochrome P450 in rats. The findings suggested these dicarbamates were significantly weaker inducers than phenobarbital. []
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